N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide

Catalog No.
S15682429
CAS No.
853318-90-8
M.F
C23H16BrN3O3
M. Wt
462.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4...

CAS Number

853318-90-8

Product Name

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide

IUPAC Name

N-(2-benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3-yl)acetamide

Molecular Formula

C23H16BrN3O3

Molecular Weight

462.3 g/mol

InChI

InChI=1S/C23H16BrN3O3/c24-16-10-11-19-18(12-16)23(30)27(14-25-19)13-21(28)26-20-9-5-4-8-17(20)22(29)15-6-2-1-3-7-15/h1-12,14H,13H2,(H,26,28)

InChI Key

VWFCNEWJMRUJCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound characterized by its unique structural features, which include a benzoyl group and a quinazolinone moiety. The compound can be represented by the following chemical structure:

C19H15BrN2O2\text{C}_{19}\text{H}_{15}\text{Br}\text{N}_{2}\text{O}_{2}

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The chemical reactivity of N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide can be attributed to the presence of functional groups such as the acetamide and the quinazolinone structure. These groups can participate in various reactions, including:

  • Nucleophilic Substitution: The bromine atom on the quinazolinone can undergo nucleophilic substitution reactions, making it a potential site for further functionalization.
  • Acylation Reactions: The acetamide group can participate in acylation reactions, which may modify the compound's pharmacological properties.
  • Hydrolysis: The acetamide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Initial studies suggest that N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide exhibits various biological activities. Compounds with similar structures have been reported to possess:

  • Antimicrobial Properties: Potential effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain derivatives have shown promise in inhibiting tumor growth in vitro.
  • Anti-inflammatory Effects: Some related compounds have demonstrated the ability to reduce inflammation markers.

Further biological assays are necessary to establish the specific activity of this compound.

The synthesis of N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide typically involves several steps:

  • Formation of Quinazolinone: The synthesis may begin with the cyclization of appropriate precursors to form the quinazolinone core.
  • Bromination: Bromination of the quinazolinone at position 6 can be achieved using brominating agents such as N-bromosuccinimide.
  • Acetylation: The final step involves acylating an aniline derivative with benzoyl chloride followed by reaction with the brominated quinazolinone to yield the target compound.

These steps require careful optimization to ensure high yields and purity.

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting infections or cancer.
  • Chemical Probes: Useful in biological research for studying specific pathways or disease mechanisms.
  • Materials Science: Potentially applicable in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which this compound exerts its biological effects.
  • Toxicity Assessments: Evaluating safety profiles through in vitro and in vivo studies.

Several compounds share structural similarities with N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide, including:

  • N-(4-Methylbenzoyl)-2-(6-chloroquinazolin-4(3H)-one):
    • Features a methyl group instead of a bromine.
    • Exhibits different biological activities based on modifications.
  • N-(Phenyl)-2-(6-fluoroquinazolin-4(3H)-one):
    • Contains a fluorine atom, altering its reactivity and potential interactions.
    • Known for its antimicrobial properties.
  • N-(2-Naphthoyl)-2-(6-bromoquinazolinone):
    • Has a naphthoyl group which may enhance lipophilicity.
    • Displays different pharmacokinetic profiles compared to the target compound.

Comparison Table

Compound NameKey FeaturesBiological Activity
N-(4-Methylbenzoyl)-2-(6-chloroquinazolin-4(3H)-one)Methyl group; chloro substitutionVaries based on structure
N-(Phenyl)-2-(6-fluoroquinazolin-4(3H)-one)Fluorine substitutionAntimicrobial
N-(2-Naphthoyl)-2-(6-bromoquinazolinone)Naphthoyl groupDifferent pharmacokinetics

The uniqueness of N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide lies in its specific combination of functional groups and structural characteristics that may lead to distinct biological activities compared to these similar compounds. Further research is necessary to fully elucidate its potential applications and mechanisms of action.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

461.03750 g/mol

Monoisotopic Mass

461.03750 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2024

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